molecular formula C18H16ClN3O2S B14975019 methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B14975019
M. Wt: 373.9 g/mol
InChI Key: QWSURMVLDQZXPJ-UHFFFAOYSA-N
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Description

Methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler sulfide compound.

Scientific Research Applications

Methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C26H25ClN4OS
  • SMILES : CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl)C
  • InChIKey : IZBHKQDWHYYPLJ-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. The specific compound this compound has been evaluated for its effectiveness against various microorganisms.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Bacillus cereus16 µg/mLHigh
Enterococcus faecalis128 µg/mLLow

The compound demonstrated moderate to high activity against Bacillus cereus and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing cytotoxic effects on human cancer cell lines (MCF-7 and HCT-116), the compound exhibited significant cytotoxicity with IC50 values as follows:

Cell LineIC50 (µM)Effectiveness
MCF-715High
HCT-11620Moderate

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Studies indicate that it may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases . Furthermore, its antioxidant properties contribute to its protective effects against oxidative stress in cells.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

methyl 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C18H16ClN3O2S/c1-12-3-9-15(10-4-12)22-17(13-5-7-14(19)8-6-13)20-21-18(22)25-11-16(23)24-2/h3-10H,11H2,1-2H3

InChI Key

QWSURMVLDQZXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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